Benperidol-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benperidol-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Benperidol molecule . The general synthetic route involves the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-chloro-4’-Fluorobutyrophenone . The reaction is typically carried out in an organic solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
Benperidol-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzoic acid derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Benperidol-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and bioavailability of Benperidol in the body.
Neuropharmacology: Studied for its effects on dopamine receptors and its potential use in treating various psychiatric disorders.
Drug Development: Used as a reference compound in the development of new antipsychotic drugs.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to quantify the presence of Benperidol in biological samples.
Mechanism of Action
Benperidol-d4 exerts its effects primarily by antagonizing dopamine D2 receptors in the brain . This action reduces the activity of dopamine, a neurotransmitter involved in mood regulation, motivation, and motor control. The compound also exhibits weaker antagonism of serotonin receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone antipsychotic with similar properties but different pharmacokinetic profiles.
Droperidol: Structurally similar to Benperidol but with a tetrahydropyridine ring.
Pimozide: Shares a similar chemical structure but has different clinical applications.
Uniqueness of Benperidol-d4
This compound is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies. This labeling provides valuable insights into the metabolic pathways and bioavailability of Benperidol, making it a crucial tool in drug development and research .
Properties
Molecular Formula |
C22H24FN3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-[1-[4-oxo-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i7D,8D,9D,10D |
InChI Key |
FEBOTPHFXYHVPL-ULDPCNCHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)N3C4=CC=CC=C4NC3=O)[2H])[2H])F)[2H] |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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